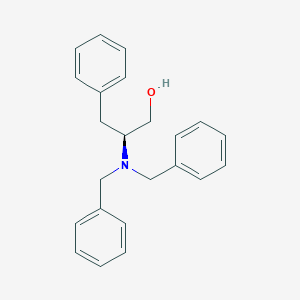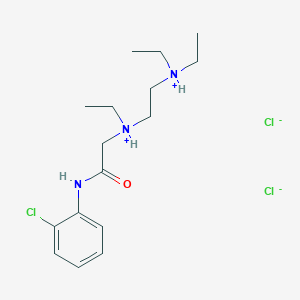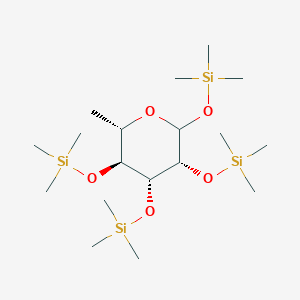
(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
説明
Synthesis Analysis
The synthesis of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol and related compounds involves several steps, starting from basic precursors like L-phenylalanine. Clayden et al. (1998) outlined a strategy for the asymmetric synthesis of 2-substituted alcohols using (S)-2-(Dibenzylamino)-3-phenylpropanal as a chiral auxiliary, demonstrating high levels of stereocontrol in nucleophilic additions (Clayden, McCarthy, & Cumming, 1998). Reetz et al. (2003) detailed the preparation of enantiomerically pure α-N,N-dibenzylamino aldehydes, providing insights into the synthetic route that includes the intermediate stage of benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate to the final product (Reetz, Drewes, & Schwickardi, 2003).
Molecular Structure Analysis
The molecular structure of this compound and similar compounds has been elucidated using a combination of NMR spectroscopy and single-crystal X-ray diffraction. For example, Jones et al. (2016) investigated the stereochemistry of dibenzylamino-1-methylcyclohexanol isomers, providing critical information on the compound's conformational behavior both in solution and in the solid state (Jones et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving this compound highlight its reactivity and versatility in organic synthesis. Forbes and Kirkbride (1992) discussed the synthesis of phenyl-2-propanone, noting the side reactions and the complexity of the resultant mixtures, which indirectly relate to the synthesis and handling of compounds like this compound (Forbes & Kirkbride, 1992).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are crucial for its application in various fields. However, specific studies focusing solely on the physical properties of this compound were not identified in the current literature search, indicating a potential gap in the available research.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and functional group transformations, are essential for its utilization in synthetic chemistry. While direct studies on this compound's chemical properties are limited, research on related compounds provides valuable insights. Balamurugan et al. (2016) synthesized a series of related compounds, assessing their antibacterial and antifungal activities, which indirectly suggests the bioactive potential of this compound derivatives (Balamurugan et al., 2016).
科学的研究の応用
Enantiomerically Pure Compound Synthesis
This compound has been explored for its role in the synthesis of enantiomerically pure α-N,N-dibenzylamino aldehydes, which are valuable intermediates in organic synthesis. For example, (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal, an important intermediate, can be prepared from (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, demonstrating its utility in the preparation of complex organic molecules with high enantiomeric purity. This process involves steps such as alkylation, esterification, and oxidation, showcasing the compound's versatility in organic synthesis (Reetz, Drewes, & Schwickardi, 2003).
Potential in Pharmacological Assays
In the field of pharmacology, the compound has been evaluated for its potential antihistaminic activity. A study involving molecular topology to classify compounds according to their antihistaminic activity highlighted the selection of compounds, including 2-(dibenzylamino-3-phenyl-1-propanol (referred to as AH1 in the study), for in vivo antihistaminic activity assays. This research indicates the compound's potential as a bioactive molecule in the development of new antihistamines with low sedative effects (Duart et al., 2006).
Applications in Asymmetric Synthesis
The compound has also been utilized in asymmetric synthesis, serving as a chiral intermediate in the production of pharmaceuticals. For instance, its role in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using yeast reductase demonstrates its application in producing chiral alcohols with high enantioselectivity, which are crucial for the synthesis of antidepressant drugs. This process highlights the compound's importance in biocatalysis and the production of chiral intermediates for pharmaceutical applications (Choi et al., 2010).
Safety and Hazards
特性
IUPAC Name |
(2S)-2-(dibenzylamino)-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c25-19-23(16-20-10-4-1-5-11-20)24(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,23,25H,16-19H2/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNVOFMPUPOZDF-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427090 | |
| Record name | (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111060-52-7 | |
| Record name | (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)
![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)


![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)



